molecular formula C6H5ClFN B146274 4-Chloro-3-fluoroaniline CAS No. 367-22-6

4-Chloro-3-fluoroaniline

Cat. No. B146274
CAS RN: 367-22-6
M. Wt: 145.56 g/mol
InChI Key: ACMJJQYSPUPMPN-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoroaniline is a compound that has been studied for its potential applications in various fields, including drug discovery and material science. The presence of both chlorine and fluorine atoms on the aromatic ring makes it a versatile intermediate for chemical synthesis.

Synthesis Analysis

The synthesis of related compounds such as 3-chloro-4-fluoroaniline has been achieved through hydrogenation of nitrobenzene derivatives using a Pt-Cu-S/C catalyst under low-pressure conditions, yielding high purity products . Similarly, 4-chloro-2-fluoroaniline can be synthesized from 2-fluoroaniline through acylation, chlorination, and hydrolysis, followed by diazotization and reduction to produce 4-chloro-2-fluorophenylhydrazine . These methods demonstrate the feasibility of synthesizing chloro-fluoroaniline derivatives with high yield and purity.

Molecular Structure Analysis

The molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline has been determined through crystallography, revealing classical intra- and intermolecular hydrogen bonds as well as dispersive halogen interactions . Although this is not the exact compound , it provides insight into the potential structural characteristics of halogenated anilines.

Chemical Reactions Analysis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating the reactivity of chloro-fluoroaniline derivatives in forming nitrogenous cycles . Additionally, 3-chloro-4-fluorothiophene-1,1-dioxide, another related compound, has shown high regioselectivity in Diels-Alder reactions, indicating the synthetic utility of chloro-fluoro compounds in cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-chloro-3-fluoroaniline derivatives can be inferred from studies on similar compounds. For instance, the excitation energy and ionization energy of 4-chloro-3-fluoroaniline have been determined through spectroscopic methods, providing a basis for understanding its electronic properties . The metabolism of 3-chloro-4-fluoroaniline in rats has been extensively studied, revealing rapid and extensive transformation into various metabolites, which suggests that the compound has significant biological reactivity .

Scientific Research Applications

Metabolic Studies and Analysis Techniques

4-Chloro-3-fluoroaniline has been extensively studied for its metabolism in biological systems, particularly in rats. Using a combination of techniques such as HPLC-MS/MS and 19F-NMR spectroscopy, researchers have identified various metabolites of 4-Chloro-3-fluoroaniline. These studies are crucial for understanding the compound's behavior in biological systems and its potential applications in pharmacology and toxicology (Duckett et al., 2006).

Biofield Energy Treatment

A study explored the impact of biofield energy treatment on 4-Chloro-3-fluoroaniline. This unique approach examined changes in physical, thermal, and spectral properties, revealing significant alterations in crystallite size and thermal decomposition temperature, among other parameters. Such studies offer insights into novel methods of modifying chemical compounds for specific applications (Trivedi et al., 2015).

Spectroscopy and Molecular Identification

4-Chloro-3-fluoroaniline has been subject to detailed spectroscopic analysis to understand its molecular structure and properties. Studies using resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy have provided vital data for molecular identification, crucial for its application in various scientific fields (Huang et al., 2014).

Synthesis of Derivatives and Complexes

The compound serves as a key intermediate in synthesizing various derivatives. For instance, it has been used in the synthesis of quinoxaline derivatives and aryl- and alkylanilines, demonstrating its versatility and utility in organic synthesis (Maichrowski et al., 2013); (Fagnoni et al., 1999).

Analytical Methods

Improved analytical methods based on HPLC with electrochemical detection have been developed for monitoring exposure to 4-Chloro-3-fluoroaniline. These methods are essential for environmental and occupational health monitoring, ensuring safe handling of the compound (Eadsforth et al., 1988).

Safety And Hazards

4-Chloro-3-fluoroaniline is considered hazardous. It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is toxic in contact with skin, and is harmful if swallowed . In case of exposure, it is recommended to wash off with soap and plenty of water, remove to fresh air, and seek medical attention .

properties

IUPAC Name

4-chloro-3-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN/c7-5-2-1-4(9)3-6(5)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMJJQYSPUPMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190139
Record name 4-Chloro-3-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluoroaniline

CAS RN

367-22-6
Record name 4-Chloro-3-fluorobenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluoroaniline
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Record name 4-Chloro-3-fluoroaniline
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Record name 4-chloro-3-fluoroaniline
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Synthesis routes and methods

Procedure details

To a solution of 96 ml of 3-fluoroaniline in 1000 ml of dichloromethane, 147 g of N-chlorosuccinimide was added at 0° C. and stirred for 12 hours at room temperature. Water was added to the reaction solution which then was extracted with chloroform. The extract was washed with saturated brine, dried on anhydrous sodium sulfate and distilled. The residue was separated and purified on silica gel column chromatography (hexane/ethyl acetate=5/1) to provide 21 g of the title compound as a yellow solid.
Quantity
96 mL
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
YH Huang, WC Huang, WB Tzeng - Chemical Physics Letters, 2014 - Elsevier
… Here, we choose 4-chloro-3-fluoroaniline (4C3FA) for the present studies because no spectroscopic information is currently available in the literature. By comparing these with the …
Number of citations: 13 www.sciencedirect.com
BA Mayes, NC Chaudhuri, CP Hencken… - … Process Research & …, 2010 - ACS Publications
… The five-step synthesis involved Boc protection of the commercially available 4-chloro-3-fluoroaniline and regioselective iodination at C-2. After facile Boc deprotection, cyclization of the …
Number of citations: 14 pubs.acs.org
R Patrick, NS Nagarajan, H Pan, SK Saha… - … of pharmaceutical and …, 2011 - Elsevier
… In the case of 4-chloro-3-fluoroaniline and 3-chloro-4-fluoroaniline in which both the ortho positions are unoccupied, the loss of either ammonia or chlorine radical was predominant. 2-…
Number of citations: 4 www.sciencedirect.com
HS Mohran - 1986 - search.proquest.com
… , and the solvent was removed under reduced pressure (rotary evaporator) to leave a solid which recrystallized from d ilu te ethanol to give pure crystals of 4-chloro-3-fluoroaniline (0.23 …
Number of citations: 3 search.proquest.com
K Parikh, D Joshi - Journal of Chemical Sciences, 2014 - Springer
… The compounds 3-(trifluoromethyl)aniline (3A) and 4-chloro-3-fluoroaniline (3B) were used as a starting material for the synthesis of the targeted compounds. These two fluoro …
Number of citations: 12 link.springer.com
V Shivatare, WB Tzeng - Molecular Physics, 2014 - Taylor & Francis
We applied the two-colour resonant two-photon ionisation and mass-analysed threshold ionisation techniques to record the vibrationally resolved spectra of the selected rotamers and …
Number of citations: 5 www.tandfonline.com
VK Sharma, A Barde, S Rattan - ARKIVOC: Online Journal of Organic …, 2021 - arkat-usa.org
… Amination of G6 with 4-chloro-3-fluoroaniline G7 in propan-2-ol under reflux conditions … Chlorination followed by amination with 4-chloro-3-fluoroaniline G7 yielded gefitinib (G) in …
Number of citations: 2 www.arkat-usa.org
PY Wu, HH Huang, KC Lin, WB Tzeng - Chemical Physics Letters, 2017 - Elsevier
The first electronic excitation and adiabatic ionization energies of 35 Cl and 37 Cl 4-chlorostyrene were similar, with values of 33,977 ± 2 and 67,972 ± 5 cm −1 , respectively. The …
Number of citations: 6 www.sciencedirect.com
W Dmowski… - Organic Preparations and …, 2002 - Taylor & Francis
… from commercially available 3-fluoroaniline in five steps via 4-chloro-3-fluoroaniline (2) as a key intermediate. This compound was obtained by hydrolysis of N-pivaloyl4-chloro-3-…
Number of citations: 16 www.tandfonline.com
S Joshi - The European Physical Journal D, 2021 - Springer
… quinoline (3) used in the present study was synthesized in a one-pot manner by coupling 4-chloro-7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde and 4-chloro-3-fluoroaniline in …
Number of citations: 1 link.springer.com

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